2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol
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Overview
Description
2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino and methoxyphenoxy groups, and a phenol ring substituted with a methylbenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Substitution Reactions:
Phenol Ring Functionalization: The phenol ring can be functionalized with the methylbenzyl group through etherification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be employed.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction of a nitro group can yield an amino group.
Scientific Research Applications
2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylphenyl)oxy)phenol: Similar structure but with a phenyl group instead of a benzyl group.
2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)aniline: Similar structure but with an aniline group instead of a phenol group.
Uniqueness
The uniqueness of 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol lies in its specific combination of functional groups and their arrangement, which can confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Biological Activity
The compound 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activity. This article delves into the biological properties of this compound, highlighting its mechanisms of action, synthesis, and relevant case studies.
Structural Characteristics
The structure of the compound features a pyrimidine core with various functional groups that contribute to its biological activity:
- Pyrimidine Ring : Central scaffold with amino and methoxyphenoxy substitutions.
- Phenolic Hydroxyl Group : Implicated in various biochemical interactions.
- Allyl Ether : Enhances reactivity and potential for further modifications.
Table 1: Structural Features and Biological Activities
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Pyrimidine with amino, methoxyphenoxy, and phenolic groups | Inhibits IgE and IgG signaling; potential anti-inflammatory effects |
5-Fluorouracil | Pyrimidine base with fluorine substitution | Anticancer activity |
Methotrexate | Folic acid analogue with multiple substitutions | Antitumor and immunosuppressive effects |
The biological activity of this compound is primarily attributed to its ability to inhibit specific signaling pathways involved in allergic responses. Research indicates that it effectively blocks the signaling cascades mediated by Immunoglobulin E (IgE) and Immunoglobulin G (IgG), which are crucial in the development of allergic reactions and inflammatory processes.
Case Studies
-
Inhibition of Allergic Responses :
- A study demonstrated that the compound significantly reduced the release of histamine from mast cells, suggesting its potential application in treating allergic conditions.
- The compound's ability to modulate cytokine production was also noted, indicating a broader impact on immune response regulation.
- Antitumor Activity :
Table 2: Cytotoxicity Data
Compound | Cell Line | IC50 (pM) |
---|---|---|
This compound | KB Cells | 111.63 |
This compound | SK-MEL-3 Cells | 160.68 |
Synthesis Methods
The synthesis of this compound involves multi-step organic reactions:
-
Formation of the Pyrimidine Ring :
- Achieved through condensation reactions involving suitable precursors like 2-amino-4,6-dichloropyrimidine.
-
Substitution Reactions :
- Functional groups are introduced via nucleophilic substitution methods.
- Final Coupling :
Properties
IUPAC Name |
2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c1-16-6-8-17(9-7-16)15-31-19-10-11-21(22(29)13-19)24-23(14-27-25(26)28-24)32-20-5-3-4-18(12-20)30-2/h3-14,29H,15H2,1-2H3,(H2,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDAXAAJMMVWSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=NC(=NC=C3OC4=CC=CC(=C4)OC)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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